molecular formula C15H20N4O2 B2978320 ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate CAS No. 2034256-78-3

ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate

Cat. No.: B2978320
CAS No.: 2034256-78-3
M. Wt: 288.351
InChI Key: WLQMFVBSWVJFKN-UHFFFAOYSA-N
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Description

Ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a pyridin-2-yl group at position 1, and an ethyl carbamate moiety attached via an ethyl chain at position 2. The ethyl carbamate group may enhance metabolic stability compared to ester or amide analogs, though this requires empirical validation.

Properties

IUPAC Name

ethyl N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-4-21-15(20)17-10-8-13-11(2)18-19(12(13)3)14-7-5-6-9-16-14/h5-7,9H,4,8,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQMFVBSWVJFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=C(N(N=C1C)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

1. Chemical Structure and Synthesis

The molecular structure of this compound includes a pyridine ring and a pyrazole moiety, which are known for their biological significance. The synthesis typically involves multiple steps, including the reaction of 3,5-dimethylpyrazole with ethyl carbamate derivatives.

Synthesis Overview:

  • Starting Materials: 3,5-dimethylpyrazole, ethyl carbamate.
  • Reagents: Solvents like methanol or chloroform and catalysts as needed.
  • Yield: Varies depending on conditions but can reach up to 88% in optimized reactions .

2.1 Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole and pyridine moieties exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown inhibition against various cancer cell lines, including HeLa and A375 cells. This compound has been evaluated for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Case Study:
A study reported an IC50 value of 0.36 µM for CDK2 inhibition by related compounds . This suggests that this compound may possess similar or enhanced inhibitory effects.

2.2 Anti-inflammatory Activity

The compound's structure allows it to interact with inflammatory pathways. Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Research Findings:
In vitro assays demonstrated that certain pyrazole derivatives significantly reduced TNF-alpha and IL-6 levels in stimulated macrophages . This anti-inflammatory activity may be attributed to the modulation of signaling pathways involved in inflammation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific kinases involved in cell proliferation.
  • Modulation of Gene Expression: It could influence gene expression related to apoptosis and inflammation.

4. Comparative Biological Activity Table

Compound NameActivity TypeIC50 Value (µM)Reference
Ethyl Carbamate DerivativeCDK Inhibition0.36
Related Pyrazole CompoundAnti-inflammatoryN/A
Ethyl (2-(3,5-dimethyl...Potential AnticancerN/ACurrent Study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Divergences

The target compound shares a pyrazole-pyridine backbone with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Core Structure Substituents at Pyrazole Position 4 Functional Groups Molecular Weight Reference
Ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate Pyrazole-Pyridine Ethyl carbamate via ethyl chain Carbamate, methyl, pyridinyl 316.35 (calc.) N/A
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Pyrazole-Pyridine Butyl group, sulfonamide-chlorophenyl Sulfonamide, chlorophenyl, butyl 474.99 (calc.)
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Pyrrole-Thiazole Thiazole carbamoyl Carbamate, thiazole, phenyl 385.43 (calc.)
Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate Pyrazole-Pyridine Trifluoromethyl benzamido, carboxylate Ester, trifluoromethyl, benzamido 432.40
Key Observations:
  • Substituent Effects: The ethyl carbamate group in the target compound may confer greater hydrolytic stability compared to the sulfonamide in ’s compound or the ester in ’s analog . The thiazole carbamoyl group in ’s pyrrole derivative introduces aromatic heterocyclic diversity, which could modulate receptor binding .
Key Observations:
  • The sulfonamide derivative () exhibits a high melting point (138–142°C), likely due to hydrogen bonding from the sulfonamide and carbamoyl groups .
  • IR data for ’s compound confirms the presence of carbonyl (1726 cm⁻¹) and sulfonamide (1164 cm⁻¹) groups, critical for functional group identification .

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